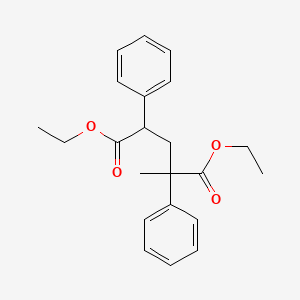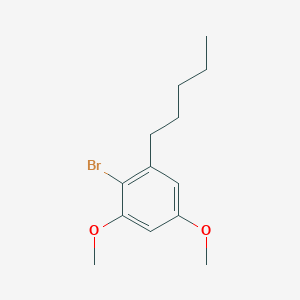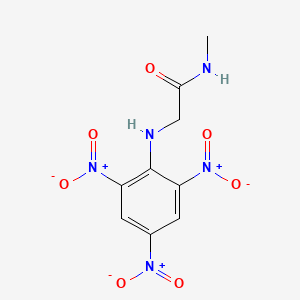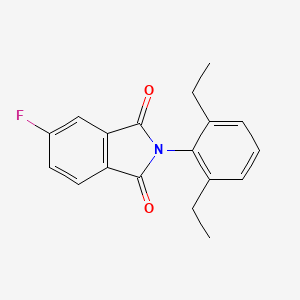
Diethyl 2-methyl-2,4-diphenylpentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-methyl-2,4-diphenylpentanedioate is an organic compound with a complex structure that includes both ester and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-methyl-2,4-diphenylpentanedioate typically involves esterification reactions. One common method is the reaction of 2-methyl-2,4-diphenylpentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-methyl-2,4-diphenylpentanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester groups can yield alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of 2-methyl-2,4-diphenylpentanedioic acid.
Reduction: Formation of diethyl 2-methyl-2,4-diphenylpentanediol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-methyl-2,4-diphenylpentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl 2-methyl-2,4-diphenylpentanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors. The phenyl groups may also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2-methyl-2,4-diphenylpentanedioic acid
- Diethyl 2-methyl-2,4-diphenylpentanediol
- 2-Methyl-2,4-diphenylpentanedioic acid
Uniqueness
Diethyl 2-methyl-2,4-diphenylpentanedioate is unique due to its ester functionality combined with phenyl groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in synthesis and research.
Eigenschaften
| 113777-30-3 | |
Molekularformel |
C22H26O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
diethyl 2-methyl-2,4-diphenylpentanedioate |
InChI |
InChI=1S/C22H26O4/c1-4-25-20(23)19(17-12-8-6-9-13-17)16-22(3,21(24)26-5-2)18-14-10-7-11-15-18/h6-15,19H,4-5,16H2,1-3H3 |
InChI-Schlüssel |
HHSVKLJYFYYMGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC(C)(C1=CC=CC=C1)C(=O)OCC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)

